2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine
Overview
Description
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group at the 2-position and a piperidine ring at the 4-position, which is further substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with methylsulfonyl chloride in the presence of a base to yield 1-(methylsulfonyl)piperidine.
Coupling with Pyridine: The 1-(methylsulfonyl)piperidine is then coupled with 2-chloro-4-formylpyridine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-aminopyridine or 2-thiopyridine derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine depends on its application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and methylsulfonyl groups, which can affect the nucleophilicity of the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoline: Similar structure but with a quinoline ring.
Uniqueness
2-Chloro-4-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is unique due to the combination of its pyridine ring and the specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-3-10(4-7-15)8-11-2-5-14-12(13)9-11/h2,5,9-10H,3-4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWYXFBXVKBUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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